molecular formula C7H13N3 B1423473 N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine CAS No. 1354950-01-8

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No. B1423473
M. Wt: 139.2 g/mol
InChI Key: UKIBLLJCNXFDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine, also known as MPZA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPZA belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

  • N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine and its derivatives have been synthesized and characterized, with their structures confirmed through various techniques like FT-IR, UV-visible, proton NMR spectroscopy, and mass spectroscopy. These compounds show potential in the study of crystallography and chemical properties, which is essential for understanding their biological activity (Titi et al., 2020).

Polymerization Applications

  • Studies have explored the use of pyrazole derivatives in polymerization processes. For example, they have been used in the polymerization of methyl methacrylate to produce poly(methylmethacrylate) (PMMA), demonstrating their utility in materials science (Shin et al., 2016).

Reductive Cyclization

  • Pyrazole derivatives have been analyzed for their role in reductive cyclization processes, which are critical in organic synthesis. The study of these compounds aids in understanding the high-temperature requirements for these reactions and the influence of intramolecular hydrogen bonds (Szlachcic et al., 2020).

Corrosion Inhibition

  • Pyrazole compounds have been investigated for their inhibitory effects on metal corrosion, particularly in acidic media. This research is significant for industrial applications where metal corrosion is a concern (Chetouani et al., 2005).

Antibacterial Activity

  • Some studies have focused on the antibacterial properties of pyrazole derivatives, highlighting their potential as antibacterial agents. This is crucial in the development of new medicines and treatments for bacterial infections (Ahmad et al., 2021).

Catalytic Applications

  • Research has been conducted on the use of pyrazole compounds as catalysts in chemical reactions, such as the copolymerization of CO2 and cyclohexene oxide. This sheds light on the potential of these compounds in catalysis and environmental applications (Matiwane et al., 2020).

properties

IUPAC Name

N-methyl-5-propan-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)6-4-7(8-3)10-9-6/h4-5H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIBLLJCNXFDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-(propan-2-yl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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